molecular formula C7H17NO B6155208 6-methoxyhexan-1-amine CAS No. 60730-30-5

6-methoxyhexan-1-amine

Cat. No.: B6155208
CAS No.: 60730-30-5
M. Wt: 131.2
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Description

6-Methoxyhexan-1-amine (CAS 60730-30-5) is a primary amine compound featuring a linear six-carbon chain terminated with an amine group at one end and a methoxy ether group at the other. With a molecular formula of C7H17NO and a molecular weight of 131.22 g/mol, this structure makes it a valuable bifunctional building block in organic synthesis and medicinal chemistry research . The methoxy group is a prevalent feature in many approved drugs, where it often contributes to a molecule's bioactivity and metabolic stability by influencing its electronic properties, lipophilicity, and conformation . As a synthetic intermediate, the primary amine moiety of this compound is highly reactive, allowing for condensation reactions, amide bond formation, or salt preparation. The alkoxy chain can modulate the solubility and flexibility of the resulting molecules. This compound is particularly useful in the exploration of structure-activity relationships (SAR) during the early stages of drug discovery, especially in the design of new molecular entities where the methoxy group's role in target binding is being investigated . Researchers value this amine for its potential application in developing bioactive molecules and functional materials. This compound is shipped as a cold-chain item to preserve stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

60730-30-5

Molecular Formula

C7H17NO

Molecular Weight

131.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Methoxyhexan 1 Amine

Established Chemical Synthesis Routes to 6-methoxyhexan-1-amine

The preparation of this compound can be accomplished through a variety of conventional organic synthesis methods. These routes typically involve the formation of the carbon-nitrogen bond at the terminal position of the methoxy-substituted hexane (B92381) chain.

Nucleophilic Substitution Reactions for Amino-Ether Formation

One of the most fundamental approaches to synthesizing primary amines is through nucleophilic substitution reactions. libretexts.org In the context of this compound, this would typically involve the reaction of a 6-methoxyhexyl halide (e.g., 6-bromo-1-methoxyhexane or 6-chloro-1-methoxyhexane) with a nitrogen nucleophile.

A common method involves the use of ammonia (B1221849) as the nucleophile. studymind.co.uk The reaction is generally carried out by heating the 6-methoxyhexyl halide with a concentrated solution of ammonia in a solvent like ethanol (B145695) within a sealed tube to prevent the volatile ammonia from escaping. studymind.co.uk This reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bonded to the halogen, displacing the halide ion.

However, a significant drawback of this method is the potential for over-alkylation. libretexts.org The initially formed primary amine is also nucleophilic and can react with another molecule of the alkyl halide to form a secondary amine, which can further react to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. To favor the formation of the primary amine, a large excess of ammonia is typically used.

Table 1: Hypothetical Reaction Parameters for Nucleophilic Substitution

ParameterValue
Starting Material 6-bromo-1-methoxyhexane
Nucleophile Ammonia (large excess)
Solvent Ethanol
Temperature Elevated (in a sealed tube)
Pressure Elevated
Key Challenge Over-alkylation leading to a mixture of products

Reductive Amination Strategies for this compound Production

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. researchgate.net For the production of this compound, the precursor would be 6-methoxyhexanal (B6155086). The process involves two main steps that are often carried out in a single pot: the formation of an imine from the aldehyde and ammonia, followed by the reduction of the imine to the corresponding primary amine.

The reaction is typically initiated by mixing 6-methoxyhexanal with ammonia. The nitrogen of the ammonia acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate. A variety of reducing agents can be employed to reduce the imine to this compound. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like nickel, palladium, or platinum).

The choice of reducing agent can be critical. Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the starting aldehyde. Catalytic hydrogenation is also a clean and efficient method, often providing high yields of the desired amine.

Table 2: General Scheme for Reductive Amination

StepReactantsIntermediate/Product
1. Imine Formation 6-methoxyhexanal + Ammonia (NH₃)6-methoxyhexan-1-imine
2. Reduction 6-methoxyhexan-1-imine + Reducing AgentThis compound

Catalytic Hydrogenation of Precursor Nitriles in this compound Synthesis

The catalytic hydrogenation of nitriles is a direct and atom-economical method for the preparation of primary amines. This route would involve the reduction of 6-methoxyhexanenitrile. The nitrile group (-C≡N) is reduced to an amino group (-CH₂NH₂) by the addition of hydrogen across the triple bond.

This transformation is typically carried out under hydrogen pressure in the presence of a heterogeneous catalyst. Commonly used catalysts include Raney nickel, platinum oxide (Adam's catalyst), and palladium on carbon (Pd/C). The reaction is usually performed in a solvent such as ethanol or methanol (B129727). The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the reaction rate and selectivity.

One of the advantages of this method is that the starting nitrile, 6-methoxyhexanenitrile, can often be prepared from the corresponding 6-methoxyhexyl halide via a simple nucleophilic substitution reaction with a cyanide salt.

Table 3: Typical Conditions for Nitrile Hydrogenation

ParameterDescription
Substrate 6-methoxyhexanenitrile
Reagent Hydrogen gas (H₂)
Catalyst Raney Nickel, Pd/C, or PtO₂
Solvent Ethanol or Methanol
Conditions Elevated temperature and pressure

Gabriel Synthesis and Analogous Protected Amine Approaches

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines that avoids the issue of over-alkylation encountered in direct alkylation with ammonia. wikipedia.orgsciencedaily.com This multi-step process utilizes phthalimide (B116566) as a protected form of ammonia.

The synthesis begins with the deprotonation of phthalimide by a base, such as potassium hydroxide, to form the potassium phthalimide salt. This salt then acts as a nucleophile and reacts with a primary alkyl halide, in this case, 6-methoxyhexyl halide, in an SN2 reaction to form N-(6-methoxyhexyl)phthalimide. nrochemistry.comorganicchemistrytutor.com

The final step is the cleavage of the phthalimide group to release the primary amine. This is most commonly achieved by hydrazinolysis, where the N-alkylated phthalimide is treated with hydrazine (B178648) (N₂H₄). nrochemistry.comorganicchemistrytutor.com This reaction yields the desired this compound and a stable phthalhydrazide (B32825) byproduct, which can be easily separated. wikipedia.org Alternatively, the cleavage can be performed under acidic or basic conditions, although these methods can sometimes be harsher. libretexts.org

The Gabriel synthesis is particularly advantageous for producing pure primary amines from primary alkyl halides. orgsyn.org

Table 4: Steps of the Gabriel Synthesis for this compound

StepDescription
1. Deprotonation Phthalimide is treated with a base (e.g., KOH) to form potassium phthalimide.
2. Alkylation Potassium phthalimide reacts with 6-methoxyhexyl halide via an SN2 reaction.
3. Cleavage The resulting N-(6-methoxyhexyl)phthalimide is treated with hydrazine to liberate the primary amine.

Note: This represents the general procedure for a Gabriel synthesis, as specific experimental data for the synthesis of this compound using this method was not found.

Development of Novel Synthetic Approaches to this compound

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies in chemistry. This has led to research into greener alternatives for the production of amines like this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of this compound, several green chemistry principles can be applied.

One promising approach is the direct amination of alcohols, which are often derived from renewable resources. This would involve the reaction of 6-methoxyhexan-1-ol (B3053930) with ammonia in the presence of a suitable catalyst. This method is highly atom-economical as the only byproduct is water. The "hydrogen borrowing" or "hydrogen autotransfer" strategy is a key concept in this area, where the alcohol is transiently dehydrogenated to an aldehyde in situ, which then undergoes reductive amination with the liberated hydrogen.

The use of biocatalysis, employing enzymes to carry out specific chemical transformations, is another cornerstone of green chemistry. While no specific examples were found for this compound, the development of aminotransferases or other enzymes capable of converting a suitable precursor to the target amine could offer a highly selective and environmentally benign synthetic route.

Furthermore, the choice of solvents plays a crucial role in the sustainability of a chemical process. The replacement of volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis.

The development of these novel synthetic approaches is driven by the need for more efficient, safer, and sustainable methods for producing valuable chemical compounds like this compound. sciencedaily.comrsc.org

Photoredox-Mediated Transformations for Amine Construction

Visible-light photoredox catalysis has emerged as a powerful strategy for forming carbon-nitrogen bonds under mild conditions, often by enabling the direct functionalization of C-H bonds. ijpsjournal.com This approach avoids the need for pre-functionalized starting materials, thus improving atom economy. acs.org The general mechanism involves a photocatalyst that, upon absorbing light, initiates a single-electron transfer (SET) process to generate highly reactive radical intermediates. nih.gov

For the synthesis of this compound, a hypothetical photoredox-mediated C-H amination could start from 1-methoxyhexane. The process would involve the photocatalytic generation of a nitrogen-centered radical from a suitable amine source (e.g., an N-aminopyridinium salt or a protected amine derivative). This radical could then selectively abstract a hydrogen atom from the terminal methyl group of 1-methoxyhexane. The resulting alkyl radical would then combine with another nitrogen-containing species or undergo an oxidative process followed by nucleophilic attack to form the desired primary amine after deprotection.

Key to this transformation is controlling the regioselectivity of the C-H functionalization. While internal C-H bonds are often more susceptible to abstraction, catalyst and reagent design can steer the reaction towards the terminal position. The use of specific directing groups or tuning the steric and electronic properties of the catalyst and nitrogen source are potential strategies to achieve this selectivity. ijpsjournal.comresearchgate.net

Table 1: Hypothetical Parameters for Photoredox-Mediated Synthesis of this compound

ParameterConditionRationalePotential Outcome
PhotocatalystIridium or Ruthenium complexEfficient generation of radical species under visible light. acs.orgHigh quantum yield
Amine SourceN-aminopyridinium saltPrecursor for nitrogen-centered radicals. researcher.lifeGood conversion
SolventAcetonitrile (CH3CN) or Dimethylformamide (DMF)Polar aprotic solvent to dissolve reactants and catalyst.Optimal reaction medium
Light SourceBlue LED (450 nm)Matches the absorption maximum of common photoredox catalysts.Efficient catalyst excitation
TemperatureRoom TemperatureMild conditions reduce side reactions and energy consumption. ijpsjournal.comImproved selectivity

Biocatalytic Pathways for Selective Amine Synthesis (General Principles)

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov Enzymes such as transaminases (TAs) and imine reductases/reductive aminases (IREDs/RedAms) are particularly effective for the synthesis of chiral and achiral amines. semanticscholar.orgnih.gov These enzymatic reactions typically occur in aqueous media under mild temperature and pH conditions.

A potential biocatalytic route to this compound would involve the reductive amination of a carbonyl precursor, 6-methoxyhexanal.

Transaminase (TA) Pathway : A transaminase could catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine (B41738) or alanine) to 6-methoxyhexanal. The reaction produces this compound and a ketone byproduct (acetone or pyruvate). The equilibrium can be shifted toward the product by using a large excess of the amine donor or by removing the ketone byproduct. nih.gov

Imine Reductase/Reductive Aminase (IRED/RedAm) Pathway : An IRED or RedAm can catalyze the direct reductive amination of 6-methoxyhexanal with ammonia. researchgate.net This reaction requires a nicotinamide (B372718) cofactor (NADH or NADPH), which must be regenerated in situ. This is often achieved by adding a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), and a sacrificial substrate (glucose or formate). frontiersin.org

The primary advantage of biocatalytic methods is their exceptional selectivity, which minimizes the formation of byproducts. nih.gov

Table 2: Comparison of Potential Biocatalytic Routes to this compound

Enzyme ClassSubstrateCo-substrate/CofactorKey Advantage
Transaminase (TA)6-methoxyhexanalAmine donor (e.g., Isopropylamine)High selectivity, no need for external reductant.
Imine Reductase (IRED)6-methoxyhexanalAmmonia, NADPH/NADH (with regeneration system)Direct use of ammonia as the amine source. researchgate.net

Chemo-, Regio-, and Stereoselective Aspects in this compound Synthesis

Achieving high selectivity is a critical challenge in the synthesis of molecules with multiple functional groups or reaction sites. mdpi.com

Chemoselectivity : The target molecule contains both an ether (methoxy) and an amine functional group. Synthetic methods must be chosen to form the C-N bond without cleaving the C-O ether bond. For instance, harsh acidic or basic conditions that could promote ether cleavage must be avoided. Methods like biocatalysis and photoredox catalysis are advantageous as they operate under mild conditions. ijpsjournal.comnih.gov In a multi-step synthesis, such as the reduction of a corresponding amide or nitrile, the choice of reducing agent is critical to avoid reaction at the ether linkage.

Regioselectivity : The synthesis must selectively introduce the amine group at the C-1 position of the hexane chain.

In direct C-H amination approaches, achieving terminal selectivity over the more electronically favored internal positions (C-2, C-3) is a significant hurdle. researchgate.net

In contrast, building-block approaches provide excellent regiocontrol. For example, starting with 6-methoxyhexanoic acid or 6-methoxyhexanal ensures that the nitrogen functionality is introduced exclusively at the desired C-1 position.

Stereoselectivity : this compound is an achiral molecule, so stereoselectivity is not a concern for the final product structure. However, if chiral precursors were used or if the carbon backbone contained stereocenters, the choice of synthetic method would be critical. Biocatalysts, in particular, are renowned for their ability to deliver products with very high enantiomeric excess. semanticscholar.org

Optimization of Reaction Conditions and Yield for this compound Production

Optimizing reaction conditions is essential for maximizing product yield, minimizing waste, and ensuring economic viability. researchgate.net For a conventional synthesis of this compound, such as the reductive amination of 6-methoxyhexanal, several parameters would be systematically varied. organic-chemistry.org

Key parameters for optimization include:

Reducing Agent : The choice and stoichiometry of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) can significantly impact yield and chemoselectivity. organic-chemistry.org

Solvent : The solvent affects the solubility of reactants and can influence reaction rates. Protic solvents like methanol or ethanol are common for reductive aminations.

Temperature : Lower temperatures may improve selectivity but slow the reaction rate, while higher temperatures can accelerate the reaction but may lead to side products. researchgate.net

pH : The pH must be controlled to facilitate imine formation without deactivating the reducing agent or causing side reactions.

Catalyst : In the case of catalytic hydrogenation, catalyst type (e.g., Pd/C, Raney Nickel), loading, and hydrogen pressure are critical variables.

Table 3: Hypothetical Optimization of Reductive Amination for this compound Synthesis

EntryReducing AgentSolventTemperature (°C)Yield (%)
1NaBH4Methanol2565
2NaBH(OAc)3Dichloroethane2585
3H2, Pd/CEthanol2592
4H2, Pd/CEthanol5088 (minor byproducts)
5H2, Raney NiMethanol/NH36095

This table represents hypothetical data for illustrative purposes.

Reactivity Profiles and Derivatization Chemistry of 6 Methoxyhexan 1 Amine

Reactions at the Primary Amine Functional Group of 6-methoxyhexan-1-amine

The primary amine group in this compound is a nucleophilic center, readily participating in reactions with a variety of electrophiles. These reactions are fundamental to the derivatization of this compound.

Alkylation Reactions and Control of Selectivity

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it nucleophilic and capable of reacting with alkylating agents such as alkyl halides. This reaction proceeds via a nucleophilic aliphatic substitution mechanism. libretexts.org The initial reaction of this compound with an alkyl halide (R-X) results in the formation of a secondary amine.

However, the product of this initial alkylation, N-alkyl-6-methoxyhexan-1-amine, is also a nucleophile and can react further with the alkylating agent to yield a tertiary amine. This can proceed even further to form a quaternary ammonium (B1175870) salt, especially if an excess of the alkylating agent is used. libretexts.orgmasterorganicchemistry.com This often leads to a mixture of products, including the mono-, di-, and tri-alkylated species, as well as the quaternary ammonium salt. masterorganicchemistry.com

Controlling the selectivity of the alkylation to favor the formation of the mono-alkylated product is a common challenge in amine chemistry. masterorganicchemistry.com Several strategies can be employed to achieve this:

Stoichiometry Control: Using a large excess of this compound relative to the alkylating agent can increase the probability that the alkyl halide will react with the primary amine rather than the secondary amine product. libretexts.org

Reaction Conditions: The choice of solvent, temperature, and base can influence the reaction rate and selectivity.

Protecting Groups: An alternative approach involves the use of protecting groups to temporarily block the amine functionality, allowing for a single alkylation to occur. Subsequent deprotection yields the desired secondary amine.

ReactantAlkylating AgentProduct(s)Selectivity Control Methods
This compoundAlkyl Halide (R-X)N-alkyl-6-methoxyhexan-1-amine, N,N-dialkyl-6-methoxyhexan-1-amine, Trialkylammonium saltUse of excess amine, control of reaction conditions, protecting group strategies

Acylation Reactions Leading to Amide Derivatives

The primary amine of this compound readily reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives. libretexts.orgresearchgate.net This reaction, known as N-acylation, is a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the substitution of the leaving group (e.g., chloride) and the formation of an N-C(=O) bond. libretexts.org

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl) that is formed, which would otherwise protonate the starting amine and render it non-nucleophilic. libretexts.org

The resulting N-(6-methoxyhexyl)amides are generally stable compounds and this reaction is often used to protect the amine group during multi-step syntheses. researchgate.net

ReactantAcylating AgentProductTypical Conditions
This compoundAcyl Chloride (RCOCl)N-(6-methoxyhexyl)amidePresence of a non-nucleophilic base (e.g., triethylamine)
This compoundAcid Anhydride (B1165640) ((RCO)₂O)N-(6-methoxyhexyl)amideOften requires heating

Formation of Imines and Enamines with Carbonyl Compounds

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by acid.

The resulting imine, N-(alkylidene)-6-methoxyhexan-1-amine or N-(cycloalkylidene)-6-methoxyhexan-1-amine, contains a carbon-nitrogen double bond (C=N).

While primary amines form imines, secondary amines react with carbonyl compounds (that have an alpha-hydrogen) to form enamines. If this compound is first mono-alkylated to a secondary amine, it can then undergo a reaction with an aldehyde or ketone to form an enamine. This reaction also typically requires acid catalysis and involves the formation of an iminium ion intermediate, which is then deprotonated at the alpha-carbon to yield the enamine.

Reactions with Other Electrophiles

The nucleophilic nature of the primary amine in this compound allows it to react with a wide range of other electrophiles. Examples include:

Sulfonyl Chlorides: Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides.

Isocyanates and Isothiocyanates: These compounds react with the primary amine to form urea (B33335) and thiourea (B124793) derivatives, respectively.

Epoxides: The amine can act as a nucleophile to open epoxide rings, resulting in the formation of β-amino alcohols.

Transformations Involving the Ether Linkage in this compound

The methoxy (B1213986) group in this compound is an ether linkage, which is generally a stable and unreactive functional group under many reaction conditions. However, under harsh conditions, particularly in the presence of strong acids, the ether can be cleaved. chemistrysteps.comlibretexts.orgkhanacademy.orgmasterorganicchemistry.comlibretexts.org

The most common reagents for ether cleavage are strong hydrohalic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). chemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via a nucleophilic substitution mechanism. The first step is the protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.com

The subsequent step depends on the nature of the carbon atoms attached to the oxygen. In the case of this compound, the ether involves a methyl group and a primary alkyl group. The halide ion (Br⁻ or I⁻) will then act as a nucleophile and attack the less sterically hindered carbon atom, which is the methyl group, via an Sₙ2 mechanism. libretexts.org This results in the formation of 6-aminohexan-1-ol and a methyl halide (methyl bromide or methyl iodide).

If an excess of the hydrohalic acid is used, the newly formed alcohol group can also be substituted by a halide, leading to the formation of a dihaloalkane. libretexts.org

ReactantReagentProduct(s)Mechanism
This compoundHBr or HI6-aminohexan-1-ol and Methyl HalideSₙ2

Multifunctional Reactivity of this compound in Complex Chemical Systems

The presence of both a nucleophilic amine and a relatively inert ether group makes this compound a useful component in more complex chemical transformations where selective reactivity is desired. For instance, the amine can be engaged in a variety of reactions without affecting the ether linkage under neutral or basic conditions.

While specific examples of this compound in well-known multicomponent reactions like the Ugi or Passerini reactions are not readily found in the literature, its structure suggests it could potentially participate as the amine component. In such reactions, the primary amine would react with a ketone or aldehyde, an isocyanide, and a carboxylic acid in a one-pot synthesis to generate a complex amide derivative. The methoxy group would likely remain intact under the typical conditions for these reactions.

The ability to selectively functionalize the amine in the presence of the ether, or to cleave the ether under specific acidic conditions, allows for a stepwise approach to the synthesis of more complex molecules with diverse functionalities.

Synthesis of Complex Molecular Architectures and Materials Precursors Utilizing this compound as a Building Block

The bifunctional nature of this compound, characterized by a reactive primary amine and a terminal methoxy group on a flexible hexyl chain, positions it as a valuable building block for the synthesis of complex molecular architectures and functional materials precursors. Its utility is primarily demonstrated in its incorporation into polymeric structures and the formation of self-assembled monolayers, where both the amine and the methoxy-terminated alkyl chain play critical roles in the final properties of the material.

The primary amine of this compound serves as a versatile reactive handle for a variety of polymerization reactions. Analogous to other primary amines, it can readily participate in step-growth polymerizations. For instance, it can be envisioned to react with dicarboxylic acids or their derivatives to form polyamides. In such a reaction, the amine would form an amide bond, incorporating the 6-methoxyhexyl moiety as a side chain or as part of the main polymer backbone, depending on the other monomers used. This approach is a common strategy for modifying the properties of polyamides like Polyamide 6 (PA6). mdpi.commdpi.com The introduction of the flexible, methoxy-terminated side chain could influence properties such as crystallinity, glass transition temperature, and solubility of the resulting polyamide.

Furthermore, this compound is a suitable candidate for addition polymerization reactions. It can react with epoxides, such as polyethylene (B3416737) glycol diglycidyl ether (PEGDE), in a ring-opening addition reaction to form network polymers. mdpi.com The primary amine can open the epoxide ring, leading to the formation of a β-hydroxy amine linkage and the integration of the 6-methoxyhexyl group into the polymer network. researchgate.net Similarly, it can undergo aza-Michael addition reactions with monomers containing acrylate (B77674) functionalities, such as polyethylene glycol diacrylate (PEGDA), to yield functional polymers. mdpi.com The presence of the ether linkage in the this compound backbone can impart flexibility to the resulting polymer chains.

Another significant application of molecules with similar structures to this compound is in the formation of self-assembled monolayers (SAMs) on surfaces. harvard.edunih.gov While alkanethiols are commonly used for creating SAMs on gold surfaces, primary amines can be used to functionalize surfaces that present reactive groups like interchain carboxylic anhydrides. harvard.edu In this context, the primary amine of this compound would react to form a stable amide bond with the surface, orienting the 6-methoxyhexyl chain away from the substrate.

The terminal methoxy group and the ethylene (B1197577) glycol-like structure of the chain are particularly relevant for applications requiring resistance to non-specific protein adsorption. harvard.edu SAMs presenting oligo(ethylene glycol) units with a terminal methoxy group have been shown to be highly effective in preventing protein fouling. harvard.edu This property is attributed to the formation of a tightly bound layer of water molecules that acts as a physical and energetic barrier to protein adhesion. Therefore, SAMs formed from this compound could be employed to create biocompatible surfaces for medical implants, biosensors, and other biomedical devices.

The following table summarizes potential synthetic routes and resulting architectures utilizing this compound as a building block, based on analogous chemical transformations.

Reaction Type Co-reactant(s) Resulting Molecular Architecture Potential Properties/Applications
PolyamidationDicarboxylic acids, Diacyl chloridesPolyamideModified thermal properties, altered crystallinity
Ring-Opening AdditionEpoxides (e.g., PEGDE)Cross-linked Network PolymerIncreased flexibility, hydrogel formation
Aza-Michael AdditionAcrylates (e.g., PEGDA)Functional PolymerTailorable network properties
Surface FunctionalizationSurfaces with carboxylic anhydride groupsSelf-Assembled Monolayer (SAM)Protein resistance, biocompatible surfaces

The research findings on analogous systems suggest that the incorporation of this compound into these complex architectures can be a viable strategy to impart specific functionalities. For instance, in the context of polyamides, the flexible, somewhat hydrophilic nature of the 6-methoxyhexyl side chain could disrupt the extensive hydrogen bonding typically found in polymers like nylon, potentially leading to a lower melting point and increased solubility in a wider range of solvents. mdpi.commdpi.com

In the realm of materials precursors, heterometallic alkoxides are crucial for the synthesis of binary oxide nanomaterials. acs.org While not a direct application of this compound itself, the synthesis of such precursors often involves ligands with alkoxy groups. This highlights the importance of the methoxy functionality in materials science.

The versatility of the primary amine group also allows for its use in multicomponent reactions, such as the Kabachnik–Fields reaction, to synthesize α-aminophosphonates. mdpi.com This could open avenues for the creation of functional polymers with metal-chelating or flame-retardant properties.

Mechanistic Studies of Reactions Involving 6 Methoxyhexan 1 Amine

Detailed Investigation of Nucleophilic and Basic Roles of 6-methoxyhexan-1-amine

As a primary amine, this compound is expected to function as both a nucleophile and a base, a duality characteristic of this functional group. The lone pair of electrons on the nitrogen atom is the source of its reactivity in both roles.

Nucleophilic Role: In its capacity as a nucleophile, the nitrogen atom of this compound can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This behavior is fundamental to a wide range of organic transformations, including but not limited to:

Alkylation: Reaction with alkyl halides in SN2 reactions.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Imine Formation: Condensation with aldehydes and ketones.

The nucleophilicity of this compound would be influenced by steric hindrance around the nitrogen atom and the electronic nature of the substituent. The hexyl chain is flexible and not expected to impose significant steric constraints. The methoxy (B1213986) group at the 6-position is electronically withdrawing through the inductive effect, which could slightly diminish the nucleophilicity of the amine compared to a simple hexylamine. However, this effect is transmitted through a six-carbon chain, so its impact is likely to be minimal.

A comparative analysis of the nucleophilic versus basic character would depend on the specific reaction conditions, including the nature of the electrophile, the solvent, and the temperature.

Kinetic Analysis of this compound-Mediated Reactions

A thorough kinetic analysis of reactions involving this compound would provide quantitative insights into its reactivity. Such studies would involve measuring reaction rates under various conditions to determine rate laws, rate constants, and activation parameters (enthalpy and entropy of activation).

Hypothetical Kinetic Data Table for an SN2 Reaction:

While no specific experimental data has been found for this compound, a hypothetical data table for its reaction with a model electrophile, such as methyl iodide, could be structured as follows:

[this compound] (M)[CH₃I] (M)Initial Rate (M/s)
0.10.1k (0.1)(0.1)
0.20.1k (0.2)(0.1)
0.10.2k (0.1)(0.2)

This is a representative table. Actual values for the rate constant, k, would need to be determined experimentally.

Such an experiment would likely reveal a second-order rate law, first order in both the amine and the alkyl halide, which is characteristic of SN2 reactions. The rate constant would provide a direct measure of the nucleophilicity of this compound under the specified conditions.

Transition State Characterization and Reaction Pathway Elucidation

Understanding the detailed mechanism of a reaction requires characterization of the transition state and elucidation of the reaction pathway. For reactions involving this compound, this would typically be achieved through a combination of experimental techniques and computational modeling.

Experimental Approaches: Kinetic isotope effect (KIE) studies, where hydrogen atoms on the amine or the electrophile are replaced with deuterium, could provide information about bond breaking and bond formation in the rate-determining step.

Computational Approaches: Quantum mechanical calculations, such as Density Functional Theory (DFT), could be employed to model the reaction pathway. These calculations can provide the geometries and energies of reactants, products, intermediates, and, most importantly, the transition state.

Hypothetical Transition State Parameters for an SN2 Reaction:

ParameterHypothetical Value
Activation Energy (Ea)50-70 kJ/mol
N-C bond forming distance~2.0-2.5 Å
C-Leaving Group bond breaking distance~2.2-2.7 Å
Imaginary Frequency-300 to -500 cm⁻¹

These values are illustrative and would need to be determined through computational studies.

The presence of a single imaginary frequency in the vibrational analysis of the calculated transition state structure would confirm it as a true saddle point on the potential energy surface.

Solvent Effects and Catalytic Influence on Reaction Mechanisms

The medium in which a reaction is conducted can have a profound impact on its rate and mechanism.

Solvent Effects: The polarity of the solvent would be a critical factor. For instance, in nucleophilic substitution reactions, polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SN2 reactions by solvating the cation of the leaving group without strongly solvating the nucleophile. Polar protic solvents (e.g., water, ethanol) can solvate both the cation and the amine nucleophile through hydrogen bonding, which can decrease the nucleophilicity and slow down the reaction rate.

Catalytic Influence:

Acid Catalysis: In reactions such as imine formation, an acid catalyst is often employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.

Base Catalysis: In other reactions, this compound itself might act as a base to deprotonate a substrate, thereby increasing its nucleophilicity.

Metal Catalysis: In cross-coupling reactions, transition metal catalysts (e.g., palladium, copper) could be used to facilitate the formation of carbon-nitrogen bonds, though specific examples involving this compound are not documented.

Computational and Theoretical Chemistry of 6 Methoxyhexan 1 Amine

Quantum Chemical Calculations for Structural and Electronic Properties of 6-methoxyhexan-1-amine

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be the primary tool to investigate the structural and electronic properties of this compound. These calculations would yield optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map could be determined. These properties are fundamental to understanding the molecule's stability and reactivity.

A hypothetical data table for optimized geometric parameters might look like this:

ParameterValue (Å or °)
C-C Bond LengthsCalculated Value
C-N Bond LengthCalculated Value
C-O Bond LengthCalculated Value
C-N-H Bond AngleCalculated Value
C-O-C Bond AngleCalculated Value

Conformational Analysis of this compound

The flexible hexane (B92381) chain and the presence of rotatable bonds in this compound suggest that it can exist in multiple conformations. A conformational analysis would involve systematically exploring the molecule's potential energy surface to identify stable conformers and the energy barriers between them. This is crucial as the biological and chemical activity of a molecule can be highly dependent on its three-dimensional shape. Such a study would reveal the most probable shapes the molecule adopts under given conditions.

Molecular Dynamics Simulations of this compound in Non-Biological Environments

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound over time in various non-biological solvents. These simulations would provide insights into its solvation properties, diffusion characteristics, and intermolecular interactions with the surrounding solvent molecules. Understanding how the molecule behaves in different chemical environments is key to predicting its partitioning, transport, and reaction kinetics in non-biological systems.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational methods can be used to predict the reactivity of this compound. By analyzing the molecule's electronic structure, particularly the HOMO-LUMO gap and the distribution of the electrostatic potential, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. Furthermore, computational modeling can be used to map out the potential energy surfaces of possible reaction pathways, allowing for the determination of activation energies and the identification of transition states. This information is invaluable for understanding the mechanisms of reactions involving this compound.

Application of Computational Methods for Spectroscopic Data Interpretation (e.g., DFT-calculated spectra vs. experimental)

Theoretical calculations are instrumental in interpreting experimental spectroscopic data. For this compound, DFT calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By comparing these computationally generated spectra with experimental ones, a more accurate assignment of spectral features to specific molecular vibrations and chemical environments can be achieved. This synergy between theory and experiment is a powerful tool for structural elucidation.

A hypothetical comparison of calculated versus experimental vibrational frequencies might be presented as:

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H StretchCalculated ValueExperimental Value
C-H StretchCalculated ValueExperimental Value
C-O StretchCalculated ValueExperimental Value

Applications of 6 Methoxyhexan 1 Amine in Materials Science and Polymer Chemistry

Role of 6-methoxyhexan-1-amine in the Synthesis of Specialized Polymers and Copolymers

The primary amine group of this compound serves as a reactive site for its incorporation into various polymer structures. It can act as a monomer or a modifying agent in polymerization processes. For instance, in the synthesis of polyamides, it can react with dicarboxylic acids or their derivatives. Similarly, it can be used in the production of polyimides and other thermosetting resins.

The methoxy (B1213986) group and the flexible alkyl chain of this compound can influence the properties of the resulting polymers. These groups can disrupt polymer chain packing, leading to lower crystallinity and increased flexibility. The ether linkage may also enhance the thermal stability and chemical resistance of the polymer. In the context of amino-functionalized polyesters, which have applications as antibacterial materials and gene delivery carriers, the use of a long-chain amine like this compound could be explored in ring-opening alternating copolymerization with cyclic anhydrides to create novel materials with tailored properties. rsc.org

One potential application is in the synthesis of block copolymers, where the controlled/living nature of certain polymerization techniques could be utilized. rsc.org By incorporating this compound, it would be possible to introduce blocks with specific functionalities, leading to materials with microphase-separated structures and unique mechanical and thermal properties.

Table 1: Potential Polymer Systems Incorporating this compound

Polymer Type Potential Role of this compound Expected Impact on Polymer Properties
Polyamides Diamine monomer substitute or chain terminator Increased flexibility, altered solubility
Polyimides Modifying agent Improved processability, tailored surface properties
Epoxy Resins Curing agent or modifier Enhanced toughness, controlled crosslink density

Utilization in Surface Functionalization and Coating Technologies

The amine functionality of this compound allows for its grafting onto a variety of substrates, including inorganic materials like silica (B1680970) and metal oxides, as well as polymers with reactive surface groups. nih.govmdpi.comresearchgate.net This surface modification can be employed to alter the surface properties of materials, such as wettability, adhesion, and biocompatibility.

In coating technologies, this compound can be used as a component in the formulation of primers or adhesion promoters. Its ability to form covalent bonds with the substrate and also interact with the subsequent coating layer can significantly improve the durability and performance of the coating system. The methoxy-terminated alkyl chain can create a more hydrophobic surface, which could be beneficial for applications requiring water repellency or reduced friction.

The process of surface functionalization can be achieved through various methods, including chemical vapor deposition and wet chemical techniques. researchgate.net The choice of method would depend on the substrate and the desired density of the grafted amine groups. The presence of these amine groups on the surface can also serve as a platform for further chemical modifications, allowing for the attachment of other functional molecules.

Incorporation into Composite Materials and Advanced Frameworks

In the field of composite materials, this compound can act as a coupling agent or a surface modifier for fillers and reinforcements. By treating fillers such as glass fibers, carbon nanotubes, or silica nanoparticles with this amine, the interfacial adhesion between the filler and the polymer matrix can be significantly enhanced. mdpi.comresearchgate.net This improved adhesion leads to more effective stress transfer from the matrix to the reinforcement, resulting in composite materials with superior mechanical properties.

The amine group can react with the polymer matrix, while the alkyl chain and methoxy group can improve the dispersion of the filler within the matrix. This is particularly important for preventing the agglomeration of nanoparticles, which can be detrimental to the performance of the composite.

Furthermore, amine-functionalized molecules are crucial in the synthesis of advanced frameworks like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). rsc.orgucsf.edu While direct use of this compound in this context is not widely reported, its structural motifs suggest potential as a modulating ligand or a post-synthetic modification agent to tailor the pore environment and functionality of these porous materials for applications in gas storage, separation, and catalysis. rsc.orgnih.gov

Exploration of this compound in Carbon Capture Technologies and Adsorbent Development

Amine-based materials are extensively studied for their potential in carbon capture technologies due to the reversible reaction between amines and CO2. rsc.orgrsc.org Solid adsorbents functionalized with amines are a promising approach for capturing CO2 from flue gas and other industrial emissions. nih.govbohrium.com

The development of efficient and stable adsorbents is a key challenge in this field. The long alkyl chain of this compound could potentially influence the diffusion of CO2 within the porous structure of the adsorbent. The thermal and oxidative stability of the amine are also critical factors for the long-term performance and regenerability of the adsorbent.

Table 2: Comparison of Amine Types for CO2 Adsorption

Amine Type Adsorption Capacity Regeneration Energy
Primary Amines High High
Secondary Amines Moderate Moderate
Tertiary Amines Low Low

Data synthesized from general findings in the literature. nih.gov

Application as a Ligand or Modifier in Non-Biological Catalysis Systems

The amine group in this compound can act as a ligand to coordinate with metal centers, forming metal complexes that can be used as catalysts in various organic reactions. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The methoxy group could also potentially participate in catalyst-substrate interactions through hydrogen bonding.

In the realm of supported catalysis, this compound can be anchored to a solid support to create a heterogeneous catalyst. This approach offers advantages such as ease of separation of the catalyst from the reaction mixture and potential for catalyst recycling. For instance, amine-functionalized materials have been explored in the synthesis of N-alkoxy amines through transfer hydrogenation of oximes catalyzed by iridium complexes. nih.govresearchgate.net

Furthermore, in systems where bifunctional catalysts are employed, such as the N-alkylation of amines with alcohols, an alkoxy-functionalized ligand can play a role in proton-transfer steps. researchgate.net This suggests that a molecule like this compound could be a component of a ligand designed for such catalytic processes. The amine group could also modify the surface of catalytic nanoparticles, influencing their stability and reactivity.

Analytical Methodologies for 6 Methoxyhexan 1 Amine

Development of Advanced Chromatographic Techniques for Separation and Quantification in Non-Biological Matrices

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation and quantification of 6-methoxyhexan-1-amine. However, the basic nature of the primary amine group can lead to poor peak shape and adsorption issues on traditional chromatographic columns. labrulez.com To overcome these challenges, derivatization is a common strategy to improve the chromatographic behavior of aliphatic amines. iu.edunih.gov

Derivatization converts the polar amine into a less polar and more volatile derivative, leading to improved peak symmetry and sensitivity. sigmaaldrich.com A variety of derivatizing agents are available for primary amines, each offering different advantages in terms of reaction conditions and the properties of the resulting derivative.

Several derivatization reagents have been successfully used for the analysis of aliphatic amines by GC and HPLC, as summarized in the table below.

Table 1: Derivatization Reagents for the Analysis of Aliphatic Amines

Derivatizing Agent Abbreviation Technique Advantages
Trifluoroacetic anhydride (B1165640) TFAA GC-MS Forms stable and volatile derivatives. iu.eduresearchgate.net
Pentafluorobenzoyl chloride PFBOC GC-MS Produces derivatives with excellent electron-capturing properties, enhancing sensitivity. nih.gov
Isobutyl chloroformate IBCF GC-MS Allows for effective derivatization in aqueous samples. researchgate.net
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester DMQC-OSu HPLC Reacts readily with primary amines to form highly fluorescent derivatives. sigmaaldrich.com
3,5-dinitrobenzoyl chloride DNB HPLC Forms derivatives with strong UV absorption. semanticscholar.org
9-fluorenylmethyl chloroformate FMOC-Cl HPLC A widely used reagent for the derivatization of primary and secondary amines, yielding fluorescent derivatives. thermofisher.com

For the analysis of this compound, a typical approach would involve derivatization followed by separation on a suitable GC or HPLC column. For instance, after derivatization with TFAA, the resulting trifluoroacetamide (B147638) derivative could be analyzed by GC-MS on a non-polar or medium-polarity capillary column, such as a DB-5ms. researchgate.net In HPLC, pre-column derivatization with a fluorescent reagent like DMQC-OSu would enable sensitive detection using a fluorescence detector. sigmaaldrich.com

Spectroscopic Methods for Structural Elucidation (Focus on academic methodology, not basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the different types of protons present. The methoxy (B1213986) group (CH₃O-) would appear as a sharp singlet. The protons on the carbons adjacent to the oxygen and nitrogen atoms would be deshielded and appear at a lower field compared to the other methylene (B1212753) protons in the hexyl chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbon of the methoxy group would have a characteristic chemical shift, and the carbons bonded to the oxygen and nitrogen atoms would also be readily identifiable due to their downfield shifts.

A detailed analysis of the coupling patterns in the ¹H NMR spectrum, along with two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the complete assignment of all proton and carbon signals, confirming the connectivity and structure of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃-O ~3.3 ~59
O-CH₂- ~3.4 ~72
-CH₂- (C5) ~1.6 ~26
-CH₂- (C4) ~1.3 ~27
-CH₂- (C3) ~1.4 ~33
-CH₂- (C2) ~2.7 ~42
-CH₂-NH₂ ~2.8 ~40
-NH₂ ~1.2 (broad) -

Mass Spectrometric Approaches for Purity Assessment and Derivative Characterization

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, both the underivatized molecule and its derivatives can be analyzed by MS.

In the mass spectrum of the underivatized this compound, the molecular ion peak (M⁺) would be observed. The fragmentation pattern would be dominated by cleavage of the C-C bonds, particularly the bond alpha to the nitrogen atom (α-cleavage), which is a characteristic fragmentation pathway for amines. This would result in the formation of a stable iminium ion. Cleavage can also occur at the ether linkage.

The mass spectra of the derivatized this compound would show a molecular ion corresponding to the increased mass of the derivative. The fragmentation patterns would be influenced by the nature of the derivatizing group but would still provide valuable structural information.

Table 3: Predicted Mass Spectrometric Fragments for this compound and its TFA Derivative

Compound Predicted Fragment (m/z) Description
This compound 131 Molecular Ion [M]⁺
30 [CH₂=NH₂]⁺ (α-cleavage)
45 [CH₂=OCH₃]⁺
72 [M - C₄H₉]⁺
This compound-TFA 227 Molecular Ion [M]⁺
126 [CH₂=NHCOCF₃]⁺
114 [M - NHCOCF₃]⁺

Emerging Analytical Techniques for Trace Detection in Environmental Samples (Non-biological)

The detection of trace levels of aliphatic amines in environmental samples, such as water and soil, is of growing importance. researchgate.nettandfonline.com Emerging analytical techniques focus on improving sensitivity, selectivity, and sample throughput.

One such technique is ultrasonic-assisted derivatization microextraction (UDME) . This method combines derivatization and microextraction into a single step, reducing sample preparation time and solvent consumption. nih.gov When coupled with HPLC with fluorescence detection, UDME can achieve very low detection limits for aliphatic amines in complex environmental matrices. nih.gov

Another approach involves the use of novel derivatization reagents that impart high sensitivity for detection by HPLC with fluorescence or mass spectrometry. For example, reagents that introduce a highly fluorescent or easily ionizable group onto the amine molecule can significantly enhance detection capabilities. sigmaaldrich.comresearchgate.net

Furthermore, the use of advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides high selectivity and sensitivity for the analysis of amines in environmental samples. acs.orgnih.gov By monitoring specific precursor-to-product ion transitions, LC-MS/MS can minimize interferences from the sample matrix and achieve accurate quantification at very low concentrations.

Environmental Fate and Abiotic Chemical Degradation of 6 Methoxyhexan 1 Amine

Environmental Transport and Partitioning Behavior in Non-Biological Systems

The movement and distribution of 6-methoxyhexan-1-amine in the environment are dictated by its physicochemical properties, such as its volatility, water solubility, and affinity for solids and organic matter.

The presence of both a polar amine group and a moderately long, nonpolar hexyl chain, along with an ether group, gives this compound amphiphilic characteristics.

Gas/Particle Partitioning: In the atmosphere, amines can exist in both the gas phase and associated with particulate matter. researchgate.netepa.gov The partitioning is highly dependent on the ambient temperature and the acidity of the aerosol particles. researchgate.netresearchgate.net In the presence of acidic aerosols (containing sulfate (B86663) or nitrate), the basic amine group will be protonated, forming a non-volatile aminium salt, which causes the compound to partition strongly into the particle phase. researchgate.net This behavior is similar to that of ammonia (B1221849). researchgate.net

Water/Soil Partitioning: The compound's moderate water solubility, conferred by the amine and ether groups, suggests it will be mobile in aquatic systems. However, the hexyl chain will provide some affinity for organic carbon in soil and sediment. The amine group can also be protonated in acidic soils, leading to strong adsorption to negatively charged soil particles (clays and organic matter) through cation exchange mechanisms. Therefore, its mobility in soil is expected to be pH-dependent, with lower mobility in acidic soils.

Environmental CompartmentPredicted Partitioning Behavior of this compoundKey Influencing Factors
Atmosphere Exists in both gas and particle phases.Temperature, aerosol acidity (pH). Partitions to particles under acidic conditions. researchgate.netresearchgate.net
Water Soluble and mobile.pH (protonation state).
Soil/Sediment Adsorbs to soil organic carbon and clay.Soil pH, organic carbon content. Adsorption is stronger in acidic soils.

Formation of Transformation Products from this compound under Abiotic Conditions

The abiotic degradation of this compound is expected to generate a variety of transformation products.

Based on the degradation pathways of analogous primary amines, the following products can be anticipated:

From Atmospheric Oxidation: The reaction with •OH radicals is expected to initially form an imine (6-methoxyhexan-1-imine) or an amide. nilu.comnilu.com The imine is an unstable intermediate that would rapidly hydrolyze in the presence of atmospheric water vapor to yield 6-methoxyhexanal (B6155086) and ammonia. nilu.commasterorganicchemistry.com

From Aqueous Oxidation: Oxidation in water by agents like ozone could lead to the formation of 1-methoxy-6-nitrohexane. nih.gov More aggressive oxidation, such as with permanganate (B83412) or in AOPs, would likely cleave the molecule, potentially forming 6-methoxyhexanal, which could be further oxidized to 6-methoxyhexanoic acid. acs.org

Degradation PathwayPrecursorLikely Transformation ProductsReference (Analogous Reactions)
Atmospheric Photo-oxidationThis compound6-methoxyhexan-1-imine, 6-methoxyhexanal, Ammonia nilu.comnilu.commasterorganicchemistry.com
Aqueous Oxidation (Ozone)This compound1-methoxy-6-nitrohexane nih.gov
Aqueous Oxidation (Strong)This compound6-methoxyhexanal, 6-methoxyhexanoic acid acs.org

Assessment of Chemical Stability and Degradation Kinetics in Engineered Systems

In engineered environments like water treatment plants, the stability and degradation of this compound would be influenced by the specific treatment processes.

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive •OH radicals, are very effective at degrading recalcitrant organic compounds, including amines. journalssystem.com The degradation kinetics in such systems are typically rapid and can often be described by pseudo-second-order models. journalssystem.com

Chemical Disinfection: During water disinfection with chlorine or chloramines, amines can undergo transformation. While primary amines are less direct precursors to N-nitrosodamines compared to secondary amines, their degradation during chloramination is known to occur and can contribute to the formation of other disinfection byproducts. nih.gov

Thermal Degradation: In industrial settings involving high temperatures, such as in certain flue gas treatment systems, thermal degradation can become significant. Studies on other amines show that degradation rates increase with both temperature and amine concentration. aip.orgresearchgate.net

The kinetics of these reactions are highly dependent on system conditions. For reactions with •OH radicals in water, the rate constants for neutral simple amines are on the order of 10⁹ M⁻¹s⁻¹, while the protonated forms react much more slowly, with rate constants around 10⁷–10⁸ M⁻¹s⁻¹. fao.org Similarly, the reaction rate constants for simple amines with ozone in water are high, ranging from 10⁴ to 10⁶ M⁻¹s⁻¹. nih.gov

Engineered SystemProcessPredicted Behavior of this compoundKinetic Parameters (Based on Analogues)
Water TreatmentAdvanced Oxidation (e.g., Fenton)Rapid degradationFollows pseudo-second-order kinetics. journalssystem.com
Water TreatmentChloraminationDegradation to disinfection byproductsN/A
Industrial ProcessesHigh-Temperature SystemsThermal degradationRate increases with temperature and concentration. aip.orgresearchgate.net

Future Research Directions and Unexplored Avenues for 6 Methoxyhexan 1 Amine

Emerging Synthetic Strategies and Methodological Refinements

The development of novel and efficient synthetic routes for 6-methoxyhexan-1-amine is a primary area for future research. While classical methods involving the reduction of corresponding nitriles or amides can be envisaged, emerging strategies could offer improved yields, stereocontrol, and sustainability.

Potential Research Directions:

Catalytic Amination: Investigation into the direct catalytic amination of 6-methoxyhexan-1-ol (B3053930) would be a significant advancement. This could involve screening various transition-metal catalysts and optimizing reaction conditions to achieve high selectivity for the primary amine.

Biocatalytic Approaches: The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign route to this compound. Research in this area would focus on enzyme discovery, engineering, and immobilization for process scalability.

Flow Chemistry Synthesis: Continuous flow processes could enable safer, more efficient, and scalable production of this compound. Future work could focus on developing and optimizing a multi-step flow synthesis from simple starting materials.

Table 1: Comparison of Potential Synthetic Strategies for this compound

StrategyPotential AdvantagesPotential Challenges
Catalytic AminationHigh atom economy, direct conversionCatalyst cost and stability, selectivity control
Biocatalytic SynthesisHigh enantioselectivity, mild reaction conditionsEnzyme availability and stability, substrate scope
Flow ChemistryEnhanced safety and control, easy scalabilityInitial setup cost, potential for clogging

Novel Non-Biological Applications in Advanced Materials and Catalysis

The bifunctional nature of this compound, possessing both a primary amine and a methoxy (B1213986) ether group, makes it an intriguing candidate for applications in material science and catalysis.

Polymer Chemistry: The primary amine group can act as a monomer or a chain-end functionalizing agent in the synthesis of novel polymers. The methoxy group could impart specific properties such as increased solubility or thermal stability. Future research could explore its use in creating polyamides, polyimides, or as a curing agent for epoxy resins.

Self-Assembled Monolayers (SAMs): The amine functionality allows for the anchoring of this compound onto various surfaces, such as gold or silicon dioxide. The hexyl chain and terminal methoxy group could then form a well-defined monolayer with specific wetting and adhesion properties.

Ligand Synthesis for Catalysis: The molecule could serve as a precursor for the synthesis of novel ligands for transition-metal catalysis. The ether oxygen and the amine nitrogen could act as a bidentate ligand, potentially influencing the catalytic activity and selectivity in various organic transformations.

Interdisciplinary Research Opportunities Leveraging this compound as a Chemical Probe

The unique structure of this compound could be exploited in interdisciplinary research as a chemical probe to investigate biological or chemical systems.

Bioconjugation: The primary amine can be readily coupled to biomolecules such as proteins or peptides. The methoxy-terminated alkyl chain could then act as a reporter group or a solubility modifier.

pH-Responsive Systems: The basicity of the amine group could be utilized in the design of pH-responsive materials or sensors. Protonation of the amine at lower pH would alter the molecule's properties, which could be harnessed for controlled release or sensing applications.

Challenges and Opportunities in Fundamental Understanding of this compound Reactivity and Transformations

A significant opportunity lies in the fundamental characterization of the reactivity and transformation pathways of this compound.

Key Research Questions:

Intramolecular Interactions: Does the methoxy group influence the reactivity of the amine through intramolecular hydrogen bonding or other non-covalent interactions? Computational and spectroscopic studies could provide valuable insights.

Oxidative and Reductive Stability: Understanding the stability of the compound under various oxidative and reductive conditions is crucial for its application in different chemical environments.

Metabolic Fate (in biological systems): Should the compound be considered for any biomedical application, its metabolic pathway would need to be thoroughly investigated.

Table 2: Potential Research Areas and Applicable Analytical Techniques

Research AreaKey QuestionsSuggested Analytical Techniques
Synthetic ChemistryOptimal reaction conditions, yield, purityNMR, Mass Spectrometry, HPLC, GC
Materials SciencePolymer properties, surface characteristicsGPC, DSC, TGA, Contact Angle Goniometry, XPS
CatalysisLigand synthesis, catalytic activityFT-IR, X-ray Crystallography, Reaction Kinetics
Chemical BiologyBioconjugation efficiency, probe localizationFluorescence Microscopy, MALDI-TOF MS
Physical Organic ChemistryReactivity, intramolecular interactionsUV-Vis Spectroscopy, Computational Modeling

Q & A

Q. What are the established synthetic routes for 6-methoxyhexan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example:
  • Alkylation of 6-methoxyhexanenitrile followed by catalytic hydrogenation (e.g., using Raney Ni or Pd/C) .
  • Gabriel synthesis with 6-methoxyhexyl bromide and phthalimide, followed by hydrazinolysis .
    Key variables include solvent polarity (e.g., THF vs. ethanol), temperature (60–100°C), and catalyst loading. Impurities like unreacted nitriles or secondary amines are common; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR : Analyze 1H^1H-NMR for methoxy singlet (~δ 3.3 ppm) and amine protons (δ 1.2–1.5 ppm, broad). 13C^{13}C-NMR should show methoxy carbon (~δ 55 ppm) and primary amine carbon (~δ 40 ppm) .
  • LC-MS : Use reverse-phase C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% formic acid) to confirm molecular ion [M+H]+^+ at m/z 132.2. Monitor for degradation products under acidic conditions .
  • FT-IR : Confirm N-H stretches (~3350 cm1^{-1}) and C-O-C stretches (~1100 cm1^{-1}) .

Q. What are common impurities in this compound, and how are they quantified?

  • Methodological Answer : Impurities include:
  • Hexan-1-amine (incomplete methoxy group retention during synthesis).
  • 6-Methoxyhexanenitrile (unreacted precursor).
    Quantify via GC-FID or HPLC-UV with external calibration curves. For example, use a DB-5 column (30 m × 0.25 mm) with helium carrier gas and temperature programming (50–250°C) .

Q. How is this compound utilized in medicinal chemistry research?

  • Methodological Answer : It serves as a primary amine building block for:
  • Schiff base formation with carbonyl-containing bioactive molecules (e.g., antimicrobial agents) .
  • Peptide coupling via EDC/HOBt activation to study cellular uptake mechanisms .
  • Lipid nanoparticle formulations for drug delivery, leveraging its amphiphilic properties .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound for chiral studies?

  • Methodological Answer :
  • Chiral resolution : Use (+)- or (-)-di-p-toluoyl-D-tartaric acid to form diastereomeric salts, followed by recrystallization .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen complexes) in nitrile hydrogenation .
    Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) .

Q. What strategies resolve contradictions in 1H^1H1H-NMR spectral data for this compound derivatives?

  • Methodological Answer : Conflicting assignments often arise from:
  • Solvent effects : Use deuterated DMSO to sharpen amine proton signals.
  • Dynamic exchange : Lower sample temperature (< 0°C) to reduce exchange broadening .
  • 2D NMR : Perform 1H^1H-13C^{13}C HSQC to correlate methoxy and adjacent methylene protons .

Q. How to design experiments probing the biological activity of this compound in neuronal models?

  • Methodological Answer :
  • In vitro assays : Test inhibition of monoamine oxidases (MAO-A/B) using rat brain homogenates and kynuramine as substrate. Measure IC50_{50} via fluorometric detection .
  • Cellular uptake : Radiolabel with 14C^{14}C and quantify accumulation in SH-SY5Y cells using scintillation counting .
  • Toxicity screening : Use MTT assays on primary astrocytes to determine LD50_{50} .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate amine lone pair accessibility .
  • Molecular dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to model reaction kinetics .
  • pKa_a prediction : Use MarvinSketch or ACD/Labs to estimate amine basicity (~10.5) and plan pH-dependent reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.